

Application Note: Synthesis of Naphthalene Derivatives via a Dual-Catalyzed Cascade Reaction

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Compound of Interest

Compound Name: *3,4,5-Trimethylphenol*

Cat. No.: B1220615

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Introduction

A novel and efficient methodology for the synthesis of a variety of substituted naphthalene derivatives has been developed, employing a dual-catalyst system composed of **3,4,5-trimethylphenol** and a Lewis acid.[1][2] This innovative approach utilizes a cascade reaction involving the ring-opening and cyclization of donor-acceptor (D-A) cyclopropanes.[1][2] Notably, this is the first instance of a phenolic compound being utilized as a covalent catalyst in such a transformation. The **3,4,5-trimethylphenol** is instrumental in the catalytic cycle, facilitating a crucial C-C bond cleavage step.[1][2] This method is distinguished by its mild reaction conditions and delivers moderate to high yields of the desired naphthalene products.[1][2]

Catalytic System

The synergistic action of **3,4,5-trimethylphenol** and a Lewis acid is paramount to the success of this synthetic strategy. While **3,4,5-trimethylphenol** acts as a covalent catalyst, the Lewis acid co-catalyst activates the donor-acceptor cyclopropane, initiating the cascade reaction.

Reaction Mechanism

The proposed catalytic cycle is initiated by the Lewis acid-mediated ring-opening of the donor-acceptor cyclopropane. The **3,4,5-trimethylphenol** then partakes in a cascade of reactions, culminating in the formation of the naphthalene ring system and regeneration of the catalysts.

Experimental Protocols

General Procedure for the Synthesis of Naphthalene Derivatives

To a solution of the donor-acceptor cyclopropane (0.2 mmol) in 1,2-dichloroethane (DCE) (2.0 mL) were successively added **3,4,5-trimethylphenol** (0.04 mmol, 20 mol%) and a Lewis acid (0.06 mmol, 30 mol%). The resulting mixture was stirred at 50 °C for the time specified in the data table. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired naphthalene derivative.

Quantitative Data

Table 1: Synthesis of Various Naphthalene Derivatives

Entry	Donor- Acceptor Cyclopropane	Lewis Acid	Time (h)	Yield (%)
1	Diethyl 2-phenylcyclopropane-1,1-dicarboxylate	AgOTf	12	85
2	Diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate	AgOTf	12	88
3	Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate	AgOTf	18	75
4	Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate	AgOTf	12	82
5	Diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate	AgOTf	12	80
6	Diethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate	AgOTf	24	70
7	Diethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate	AgOTf	24	65
8	Diethyl 2-phenethylcyclopropane-1,1-dicarboxylate	AgOTf	36	50

opane-1,1-
dicarboxylate

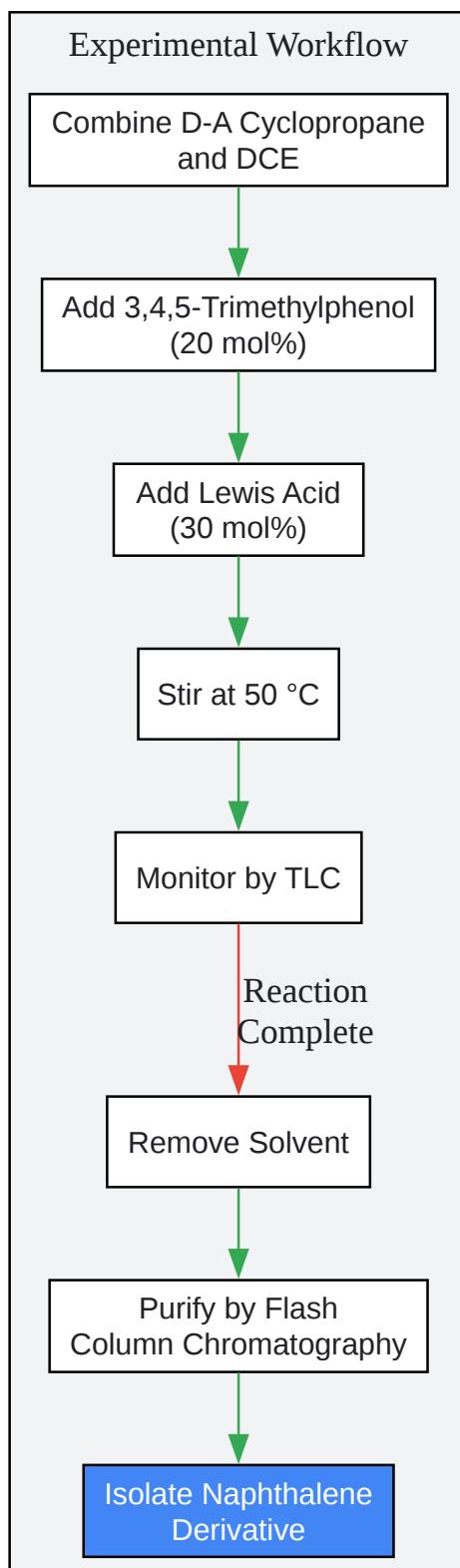
9 Diethyl 2-
phenylcycloprop
ane-1,1-
dicarboxylate $Sc(OTf)_3$ 12 92

10 Diethyl 2-
phenylcycloprop
ane-1,1-
dicarboxylate $Bi(OTf)_3$ 12 78

11 Diethyl 2-
phenylcycloprop
ane-1,1-
dicarboxylate $Cu(OTf)_2$ 12 60

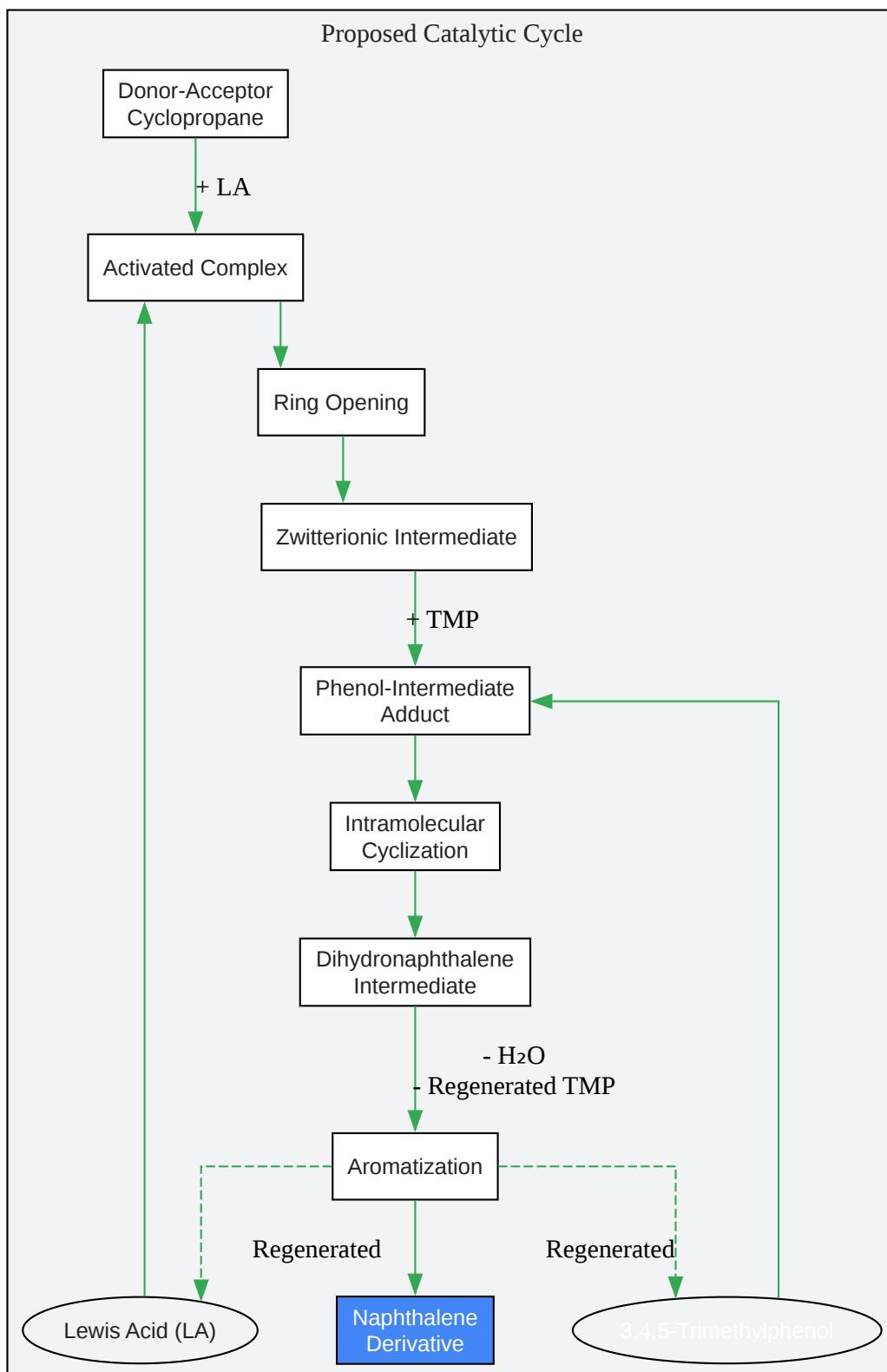
12 Diethyl 2-
phenylcycloprop
ane-1,1-
dicarboxylate $Zn(OTf)_2$ 12 55

Visualizations



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Caption: Experimental workflow for the synthesis of naphthalene derivatives.



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Caption: Proposed mechanism for the dual-catalyzed synthesis of naphthalenes.

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References

- 1. 3,4,5-Trimethylphenol and Lewis Acid Dual-Catalyzed Cascade Ring-Opening/Cyclization: Direct Synthesis of Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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